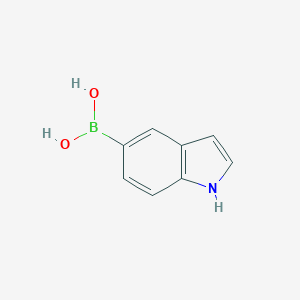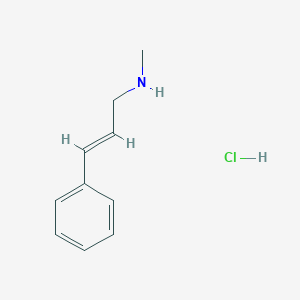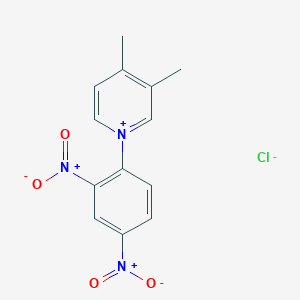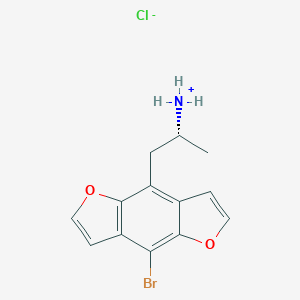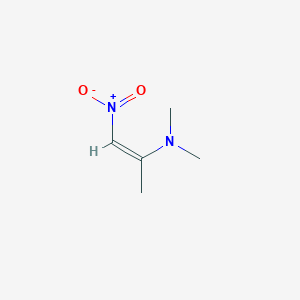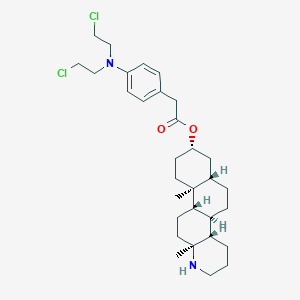
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic steroid compound that is commonly known as O-2113. It is a potent anti-cancer agent that has been extensively studied for its potential use in cancer treatment. O-2113 is a member of the 17-aza-D-homoandrostane steroid family and has a unique chemical structure that makes it an attractive candidate for cancer research.
Mechanism Of Action
O-2113 works by binding to androgen receptors in cancer cells. This binding inhibits the activity of the androgen receptor, which is necessary for the growth and survival of many types of cancer cells. O-2113 also disrupts the cell cycle, which can lead to apoptosis in cancer cells.
Biochemical And Physiological Effects
O-2113 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in cancer cell growth and proliferation. O-2113 has also been shown to reduce the levels of certain hormones, such as testosterone, which can contribute to the growth of some types of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of O-2113 is its potency as an anti-cancer agent. It has been shown to be effective at inhibiting the growth of cancer cells at relatively low concentrations. However, the complex synthesis process and the high cost of O-2113 can be limiting factors for its use in lab experiments.
Future Directions
There are a number of future directions for research on O-2113. One area of interest is the development of new methods for synthesizing O-2113 that are more efficient and cost-effective. Another area of interest is the development of new formulations of O-2113 that can be more easily administered to patients. Additionally, further research is needed to fully understand the mechanism of action of O-2113 and to identify potential side effects.
Synthesis Methods
The synthesis of O-2113 involves a multi-step process that begins with the conversion of pregnenolone to 17-aza-D-homoandrostane. This intermediate is then reacted with 4-N,N-bis(2-chloroethyl)aminophenylacetic acid to form O-2113. The synthesis of O-2113 is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
O-2113 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. O-2113 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that O-2113 has great potential as a cancer treatment.
properties
CAS RN |
146678-51-5 |
|---|---|
Product Name |
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Molecular Formula |
C31H46Cl2N2O2 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C31H46Cl2N2O2/c1-30-13-11-25(37-29(36)20-22-5-8-24(9-6-22)35(18-15-32)19-16-33)21-23(30)7-10-26-27(30)12-14-31(2)28(26)4-3-17-34-31/h5-6,8-9,23,25-28,34H,3-4,7,10-21H2,1-2H3/t23-,25-,26+,27-,28-,30-,31-/m0/s1 |
InChI Key |
CPICDLRHHBTQBZ-ABKLYSGHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
synonyms |
3-beta-hydroxy-17a-aza-D-homo-5alpha-androstan-p-N,N-bis(2-chloroethyl)aminophenylacetate 3-HAHAAP 3-hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



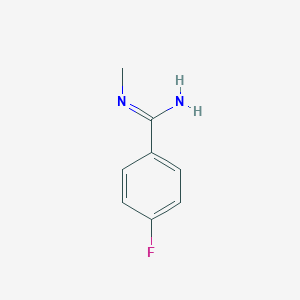
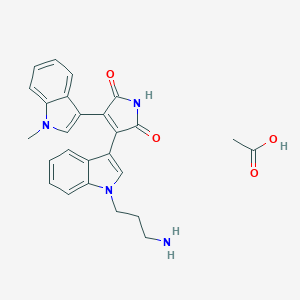
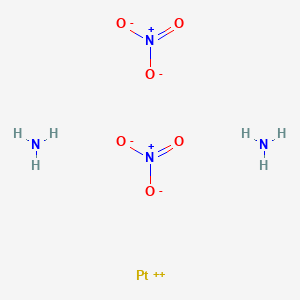
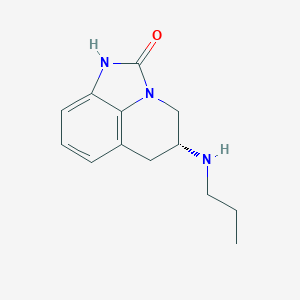
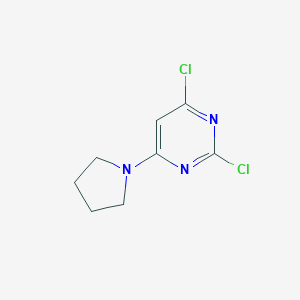
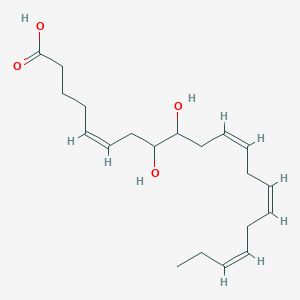
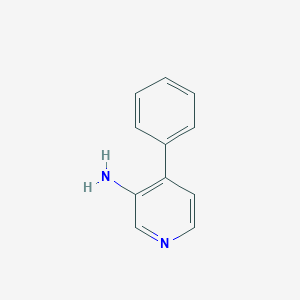
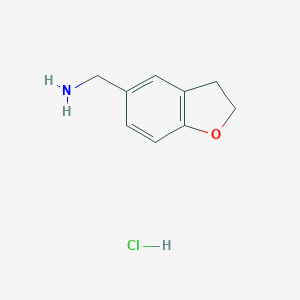
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
